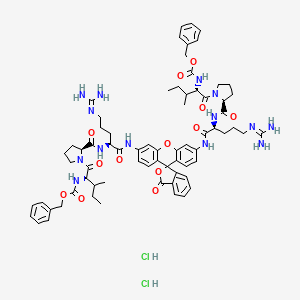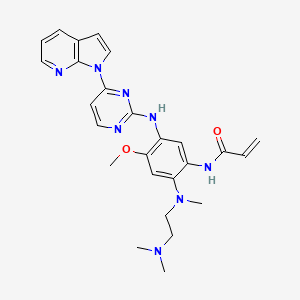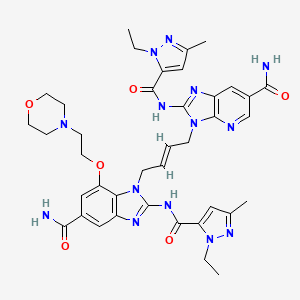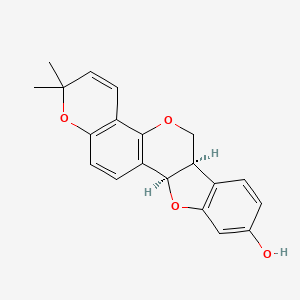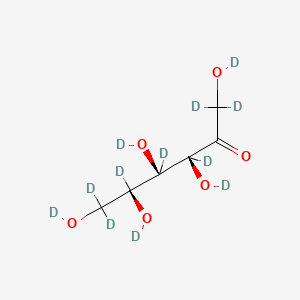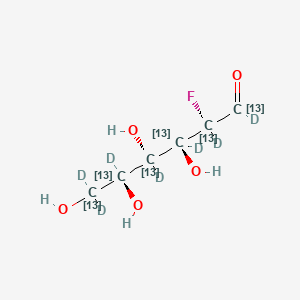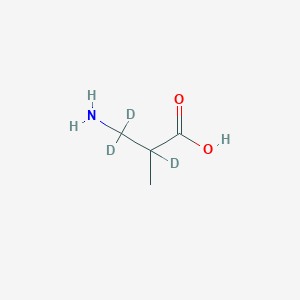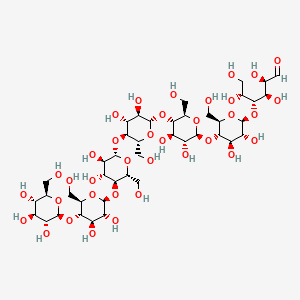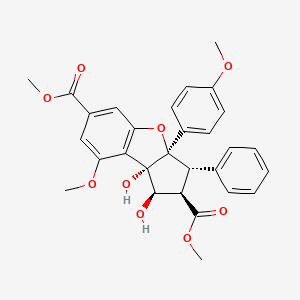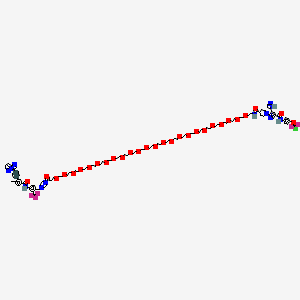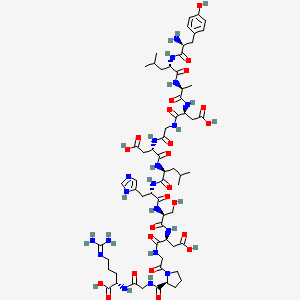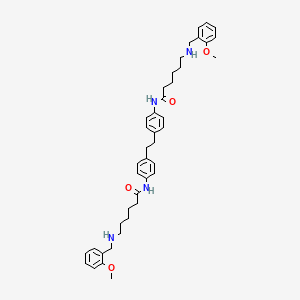
Mao-IN-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mao-IN-3, also known as Compound 5, is a reversible and competitive inhibitor of monoamine oxidase (MAO). It has inhibition constants of 0.6 μM for MAO A and 0.2 μM for MAO B. This compound has shown potential in suppressing the proliferation of LN-229 glioblastoma cells, with an inhibitory concentration (IC50) of 0.8 μM .
Preparation Methods
The synthetic routes and reaction conditions for Mao-IN-3 are not extensively detailed in the available literature. it is known that the compound is synthesized through a series of organic reactions involving specific reagents and catalysts. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Mao-IN-3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced using appropriate reducing agents, resulting in reduced forms.
Substitution: this compound can undergo substitution reactions where specific functional groups are replaced by others under suitable conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Mao-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of monoamine oxidase and its effects on various biochemical pathways.
Biology: Investigated for its potential to suppress the proliferation of cancer cells, particularly glioblastoma cells.
Medicine: Explored for its potential therapeutic applications in treating neurological disorders and cancer.
Industry: Utilized in the development of new drugs and therapeutic agents targeting monoamine oxidase
Mechanism of Action
Mao-IN-3 exerts its effects by inhibiting the activity of monoamine oxidase, an enzyme responsible for the oxidative deamination of neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting this enzyme, this compound increases the synaptic availability of these neurotransmitters, which can have various therapeutic effects. The molecular targets of this compound include the active sites of MAO A and MAO B, where it binds competitively and reversibly .
Comparison with Similar Compounds
Mao-IN-3 is unique compared to other monoamine oxidase inhibitors due to its specific inhibition constants and its potential application in cancer research. Similar compounds include:
Pargyline hydrochloride: An irreversible MAO inhibitor with antihypertensive properties.
Norharmane: A natural β-carboline and endogenous MAO inhibitor.
J-147: A curcumin derivative with neuroprotective properties.
Isatin: An endogenous MAO inhibitor with apoptotic properties .
These compounds share some similarities with this compound in terms of their inhibitory effects on monoamine oxidase, but they differ in their specific applications and molecular structures.
Properties
Molecular Formula |
C42H54N4O4 |
|---|---|
Molecular Weight |
678.9 g/mol |
IUPAC Name |
6-[(2-methoxyphenyl)methylamino]-N-[4-[2-[4-[6-[(2-methoxyphenyl)methylamino]hexanoylamino]phenyl]ethyl]phenyl]hexanamide |
InChI |
InChI=1S/C42H54N4O4/c1-49-39-15-9-7-13-35(39)31-43-29-11-3-5-17-41(47)45-37-25-21-33(22-26-37)19-20-34-23-27-38(28-24-34)46-42(48)18-6-4-12-30-44-32-36-14-8-10-16-40(36)50-2/h7-10,13-16,21-28,43-44H,3-6,11-12,17-20,29-32H2,1-2H3,(H,45,47)(H,46,48) |
InChI Key |
LCXUWGQUUVIMKB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CNCCCCCC(=O)NC2=CC=C(C=C2)CCC3=CC=C(C=C3)NC(=O)CCCCCNCC4=CC=CC=C4OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-8-bromo-9-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12391852.png)
